N,2-Di-sec-butyl-3-methylvaleramide
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Overview
Description
N,2-Di-sec-butyl-3-methylvaleramide: is an organic compound with the molecular formula C14H29NO It is a derivative of valeramide, characterized by the presence of two sec-butyl groups and a methyl group attached to the valeramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Di-sec-butyl-3-methylvaleramide typically involves the reaction of 3-methylvaleric acid with sec-butylamine under specific conditions. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of sec-butylamine to yield the final product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,2-Di-sec-butyl-3-methylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine, yielding secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides, alcohols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N,2-Di-sec-butyl-3-methylvaleramide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,2-Di-sec-butyl-3-methylvaleramide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
N,2-Di-sec-butylvaleramide: Lacks the methyl group at the 3-position.
N,2-Di-sec-butyl-3-ethylvaleramide: Contains an ethyl group instead of a methyl group at the 3-position.
N,2-Di-sec-butyl-3-methylbutyramide: Has a butyramide backbone instead of valeramide.
Uniqueness: N,2-Di-sec-butyl-3-methylvaleramide is unique due to the presence of both sec-butyl groups and a methyl group, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems.
Properties
CAS No. |
51115-86-7 |
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Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N,2-di(butan-2-yl)-3-methylpentanamide |
InChI |
InChI=1S/C14H29NO/c1-7-10(4)13(11(5)8-2)14(16)15-12(6)9-3/h10-13H,7-9H2,1-6H3,(H,15,16) |
InChI Key |
NJYRBFYAWUYSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C)CC)C(=O)NC(C)CC |
Origin of Product |
United States |
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